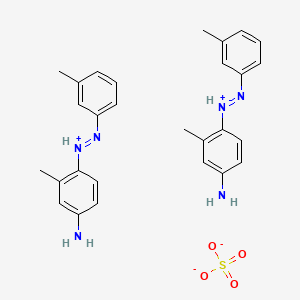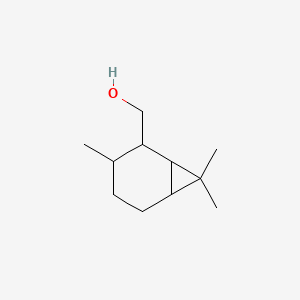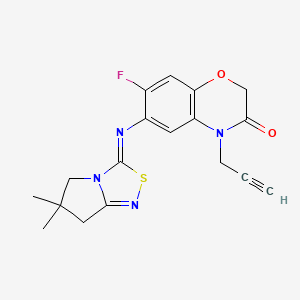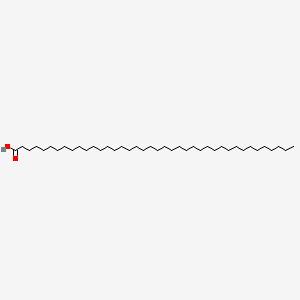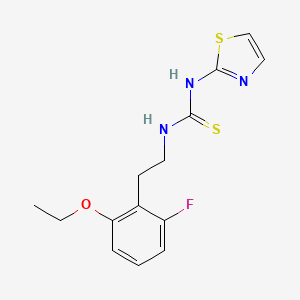
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N'-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- is a synthetic organic compound with the molecular formula C17H20FN3OS. It is known for its unique chemical structure, which includes a thiourea group, an ethoxy-fluorophenyl group, and a thiazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(2-ethoxy-6-fluorophenyl)ethylamine with 2-thiazolyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the thiazolyl group, leading to the formation of thiazolidine derivatives.
Substitution: The ethoxy-fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The ethoxy-fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiazolyl group can participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-(2-ethoxyphenyl)ethyl)-N’-2-thiazolyl-
- Thiourea, N-(2-(2-fluorophenyl)ethyl)-N’-2-thiazolyl-
- Thiourea, N-(2-(2-ethoxy-6-chlorophenyl)ethyl)-N’-2-thiazolyl-
Uniqueness
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-2-thiazolyl- stands out due to the presence of both ethoxy and fluorine substituents on the phenyl ring. This unique combination enhances its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
149488-32-4 |
|---|---|
Molecular Formula |
C14H16FN3OS2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[2-(2-ethoxy-6-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H16FN3OS2/c1-2-19-12-5-3-4-11(15)10(12)6-7-16-13(20)18-14-17-8-9-21-14/h3-5,8-9H,2,6-7H2,1H3,(H2,16,17,18,20) |
InChI Key |
HULWVKFKDFHZQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




